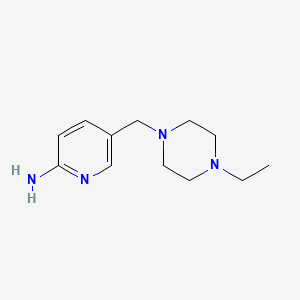

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJBMPQTXVZMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670506 | |

| Record name | 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1180132-17-5 | |

| Record name | 5-[(4-Ethyl-1-piperazinyl)methyl]-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180132-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.233.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Nucleophilic Substitution Approach

The most common laboratory synthesis involves the nucleophilic substitution of a pyridine derivative with a piperazine derivative, typically under mild to moderate conditions:

-

- Pyridin-2-amine (or a suitable chlorinated derivative)

- 4-Ethylpiperazine

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Catalyst: Often no catalyst is needed, but bases like potassium carbonate (K₂CO₃) are used to facilitate deprotonation

- Temperature: Elevated, typically around 80–100°C

- Time: Several hours (commonly 4–12 hours)

-

- The pyridine derivative (e.g., 2-chloropyridine) is dissolved in the solvent.

- The ethylpiperazine is added along with a base.

- The mixture is heated under inert atmosphere (nitrogen or argon) to prevent oxidation.

- After completion, the mixture is cooled, and the product is isolated via filtration or extraction.

Reductive Amination

An alternative route involves reductive amination:

-

- Pyridin-2-carboxaldehyde or related aldehyde

- 4-Ethylpiperazine

- Reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride

-

- Mild acidic conditions (e.g., acetic acid)

- Temperature: Room temperature to 50°C

- Duration: 12–24 hours

-

- Formation of the methyl linkage via imine intermediate, subsequently reduced to yield the target compound.

Industrial-Scale Synthesis

Large-Scale Reaction Optimization

In industrial settings, synthesis is scaled up with process intensification techniques:

-

- Continuous flow reactors enhance control over temperature, mixing, and reaction time.

- Batch reactors with efficient stirring and temperature control are also employed.

-

- Elevated temperatures (around 60–70°C) for improved reaction rates

- Use of catalytic systems, such as palladium on carbon (Pd/C), for potential hydrogenation steps if needed

- Solvent recycling and waste minimization strategies

-

- Crystallization from suitable solvents (e.g., ethanol, methanol)

- Column chromatography or preparative HPLC for high purity

Purification and Quality Control

- Recrystallization remains the standard purification method.

- Analytical techniques such as NMR, HPLC, and mass spectrometry ensure product purity (>99%).

Reaction Pathways and Mechanisms

| Reaction Type | Reagents | Conditions | Mechanism | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Pyridin-2-amine + 4-ethylpiperazine | Heat, base (K₂CO₃), polar aprotic solvent | SNAr (nucleophilic aromatic substitution) | Chlorinated pyridine derivatives enhance reactivity |

| Reductive amination | Pyridin-2-carboxaldehyde + 4-ethylpiperazine | Mild acid, reducing agent | Imine formation followed by reduction | Useful for methyl linkage formation |

Key Research Findings and Data

Yield and Efficiency

Reaction Optimization

- Elevated temperatures and inert atmospheres significantly improve yields.

- Use of bases like potassium carbonate facilitates nucleophilic attack.

- Solvent choice critically influences reaction rate and purity.

Industrial Considerations

- Continuous flow reactors optimize reaction control and scalability.

- Purification strategies such as recrystallization are preferred for large-scale production due to cost-effectiveness.

Notes on Advanced Synthesis Strategies

- Deuteration: Recent patents explore isotopic labeling, such as deuterium substitution, to modify metabolic stability and pharmacokinetics, which involves replacing specific hydrogen atoms with deuterium during synthesis.

- Green Chemistry: Emphasis on environmentally friendly solvents and catalysts, reducing waste and energy consumption.

Summary Table: Preparation Methods Overview

| Method | Reactants | Conditions | Purification | Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | Pyridin-2-amine + 4-ethylpiperazine | 80–100°C, base, polar aprotic solvent | Recrystallization | ~94% | Most common, scalable |

| Reductive amination | Pyridin-2-carboxaldehyde + 4-ethylpiperazine | Room temp to 50°C, acid, reducing agent | Crystallization | Variable | Alternative route |

| Industrial process | Large-scale batch or flow | Optimized for yield/purity | Continuous purification | High | Emphasizes process control |

Analyse Chemischer Reaktionen

Types of Reactions: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidizing agent and reaction conditions.

Reduction Products: Reduced forms of the compound, which may include different functional groups.

Substitution Products: Substituted derivatives where the original functional groups are replaced by other groups introduced by the nucleophiles.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its structure allows it to act as a building block for various heterocyclic compounds and pharmaceuticals. It can undergo several types of reactions, including oxidation, reduction, and substitution, making it versatile for chemical transformations .

Biology

From a biological perspective, this compound has been studied for its potential biological activities. Research indicates that it may act as an enzyme inhibitor or receptor binder, contributing to the development of new therapeutic agents. Notably, it has been examined for its role in targeting the 5-HT6 receptor, which is associated with metabolic disorders such as obesity .

Potential Biological Activities:

- Enzyme inhibition

- Receptor binding

- Development of new drugs

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of anticancer drugs. It is utilized as a precursor or intermediate in synthesizing kinase inhibitors, which are critical in cancer treatment strategies. Its ability to bind to specific enzymes allows it to inhibit cell proliferation effectively .

Key Applications in Medicine:

- Kinase inhibitors for cancer treatment

- Development of therapeutic agents targeting metabolic disorders

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Anticancer Activity : Research published in pharmacological journals indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines, demonstrating its potential as a lead compound for drug development.

- Metabolic Disorders : Studies focusing on the 5-HT6 receptor blockade have shown promising results in reducing food intake and body weight, suggesting a therapeutic avenue for treating obesity-related conditions .

- Synthesis Optimization : Industrial applications have explored optimizing synthesis routes using continuous flow reactors to enhance yield and purity while reducing production costs.

Wirkmechanismus

The mechanism by which 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in kinase inhibitors, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby inhibiting cell proliferation. The molecular targets and pathways involved are typically studied using biochemical and molecular biology techniques.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Impact of Methylene Linkage :

- The methylene group in this compound enhances conformational flexibility compared to 5-(4-Ethylpiperazin-1-yl)pyridin-2-amine. This flexibility is critical for abemaciclib’s binding to CDK4/6, as shown in molecular docking studies where the ethylpiperazine moiety occupies a hydrophobic pocket near the ATP-binding site .

Alkyl Group Effects :

- The ethyl group in this compound increases lipophilicity compared to methyl-substituted analogs (e.g., 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine), influencing membrane permeability and metabolic stability .

Piperazine vs. Piperidine :

- Piperidine-containing compounds (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) lack the basic nitrogen in piperazine, reducing hydrogen-bonding capacity and altering pharmacokinetic profiles .

Table 2: Pharmacokinetic and Bioactivity Data

Biologische Aktivität

5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, also known by its CAS number 1180132-17-5, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.

- Molecular Formula : C12H20N4

- Molecular Weight : 220.31 g/mol

- Synonyms : Abemaciclib Impurity 4, LY2835219 Intermediate 1

The compound features a pyridine ring substituted with a 4-ethylpiperazine moiety, which is integral to its biological activity.

Anticancer Properties

One of the primary areas of research for this compound is its potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has been identified as an impurity in Abemaciclib, a CDK4/6 inhibitor used in breast cancer therapy.

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its anticancer effects involves the inhibition of specific kinases that regulate the cell cycle. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in malignant cells.

Synthesis Methods

The synthesis of this compound typically involves a multi-step reaction starting from commercially available pyridine derivatives. A common synthetic route includes:

-

Starting Materials :

- 2-Chloro-5-chloromethylpyridine

- N-Ethylpiperazine

- Potassium carbonate as a base

- Reaction Conditions :

Case Study 1: Antitumor Efficacy in Preclinical Models

A study evaluated the efficacy of compounds related to this compound in preclinical models of breast cancer. The results demonstrated significant tumor growth inhibition compared to control groups, suggesting that this compound could be a valuable addition to cancer treatment regimens.

Case Study 2: Safety Profile Assessment

Research into the safety profile of this compound revealed that it poses certain risks, including acute toxicity upon ingestion and potential eye damage upon contact. These findings underscore the necessity for careful handling and further investigation into its safety for therapeutic use .

Q & A

Basic Research Questions

What are the standard synthetic routes for 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) between halogenated pyridines and piperazine derivatives. For example:

- Step 1: React 5-bromopyridin-2-amine with 4-ethylpiperazine using Pd₂(dba)₃, JohnPhos ligand, and t-BuONa in toluene at 100°C for 48 hours .

- Step 2: Purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) and confirm structure using ESI-MS (m/z analysis) and ¹H NMR (e.g., δ 8.60 ppm for pyridine protons) .

Key Considerations: Use inert atmosphere (N₂) to prevent oxidation and optimize ligand-to-catalyst ratios for yield improvement.

How is the purity of this compound validated in synthetic workflows?

Methodological Answer:

- Chromatography: Prep-TLC or HPLC (C18 column, methanol/water mobile phase) to isolate ≥95% pure product .

- Spectroscopy: ¹H NMR integration ratios ensure correct stoichiometry (e.g., methylene protons at δ 3.73 ppm for piperazine-CH₂-pyridine linkage) .

- Mass Spectrometry: ESI-MS confirms molecular ion peaks (e.g., m/z 194 [M+H]⁺ for piperazine intermediates) .

Advanced Research Questions

How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex spirocyclic derivatives (e.g., cyclohexane-pyrazino-pyrrolopyrimidinone systems) .

- Variable Temperature NMR: Identify dynamic rotational barriers in piperazine substituents causing signal splitting .

- X-ray Crystallography: Confirm stereochemistry of chiral centers (e.g., (1R,4R) vs. (1S,4S) cyclohexyl isomers) .

What experimental strategies optimize reaction yields in Pd-catalyzed coupling steps?

Methodological Answer:

- Ligand Screening: Test Buchwald ligands (XPhos, SPhos) to improve catalytic activity; JohnPhos increases turnover in sterically hindered systems .

- Solvent Optimization: Use high-boiling solvents (dioxane, toluene) for prolonged heating (48–72 hours) to drive equilibria .

- Additives: Cs₂CO₃ or t-BuONa enhances deprotonation of amine intermediates, accelerating nucleophilic substitution .

How can researchers design assays to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Target Selection: Prioritize acetylcholinesterase (AChE) or kinase targets based on structural analogs (e.g., pyrimidine-5-carboxamide derivatives) .

- In Vitro Assays: Use Ellman’s method for AChE inhibition (IC₅₀ determination) or fluorescence polarization for kinase binding .

- Molecular Docking: Perform simulations with AutoDock Vina to predict binding modes to AChE’s catalytic triad .

How should researchers address discrepancies in reaction scalability (e.g., lab-scale vs. pilot-scale yields)?

Methodological Answer:

- Kinetic Analysis: Monitor reaction progress via inline FTIR to identify rate-limiting steps (e.g., amine deprotonation) .

- Heat/Mass Transfer Modeling: Use COMSOL simulations to optimize stirring rates and heating uniformity in large batches .

- DoE (Design of Experiments): Apply factorial designs to test interactions between temperature, catalyst loading, and solvent volume .

What methodologies assess the environmental fate of this compound?

Methodological Answer:

- Biodegradation Studies: Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .

- Ecotoxicity Assays: Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

- LC-MS/MS Quantification: Detect trace metabolites in environmental matrices (e.g., hydrolysis products like pyridin-2-amine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.